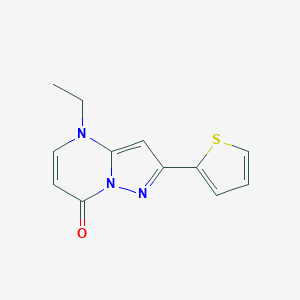![molecular formula C34H40O2 B140673 (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene CAS No. 132213-93-5](/img/structure/B140673.png)
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene, also known as DMHP-DPPO, is a synthetic compound that belongs to the family of cannabinoids. It is a potent and selective CB2 receptor agonist that has shown promising results in scientific research.
Mechanism Of Action
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene acts as a selective CB2 receptor agonist, which means it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found in immune cells and are involved in regulating the immune response. Activation of CB2 receptors by (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene leads to a reduction in inflammation and pain.
Biochemical And Physiological Effects
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. It has also been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has several advantages for lab experiments. It is a potent and selective CB2 receptor agonist, which means it can be used to study the role of CB2 receptors in various biological processes. However, its synthetic nature and complex synthesis process can make it difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene. One potential area of research is its use in the treatment of cancer. (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have anti-tumor properties in animal models of cancer, and further research is needed to determine its potential as a cancer treatment. Another potential area of research is its use in the treatment of neurodegenerative diseases. (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have neuroprotective properties, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the long-term safety and efficacy of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene in humans.
Synthesis Methods
The synthesis of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-phenylphenol with 4-bromobenzaldehyde in the presence of potassium carbonate to form the intermediate product. This intermediate is then reacted with 5-methyl-2-pentanone and magnesium sulfate to yield the final product.
Scientific Research Applications
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.
properties
CAS RN |
132213-93-5 |
|---|---|
Product Name |
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene |
Molecular Formula |
C34H40O2 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene |
InChI |
InChI=1S/C34H40O2/c1-5-6-8-11-26-21-31(35-23-25-15-17-28(18-16-25)27-12-9-7-10-13-27)33-29-20-24(2)14-19-30(29)34(3,4)36-32(33)22-26/h7,9-10,12-13,15-18,21-22,29-30H,2,5-6,8,11,14,19-20,23H2,1,3-4H3/t29-,30-/m1/s1 |
InChI Key |
CUZORJDHNDSVOV-LOYHVIPDSA-N |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=C)CC[C@H]3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES |
CCCCCC1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCC1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



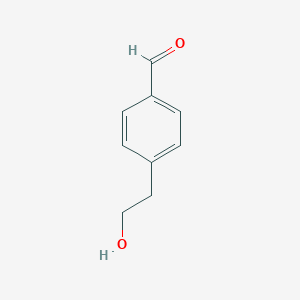
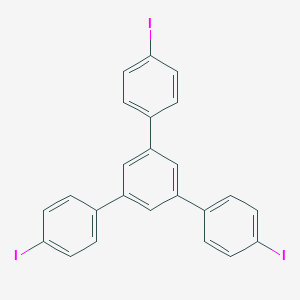
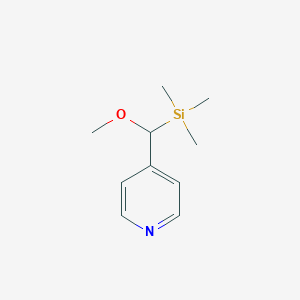
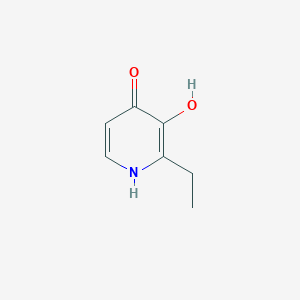
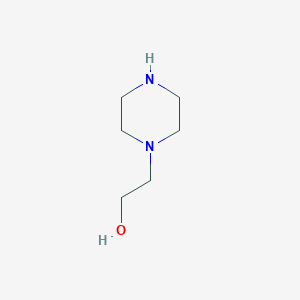
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
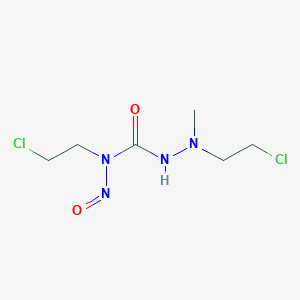
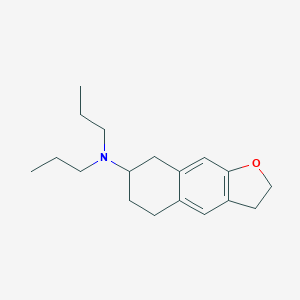
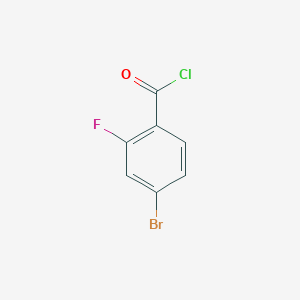

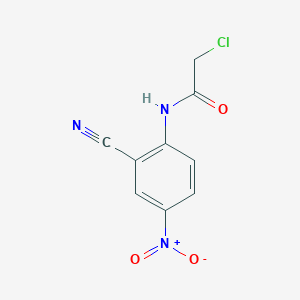
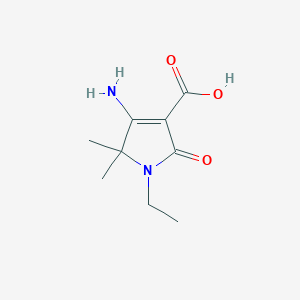
![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
